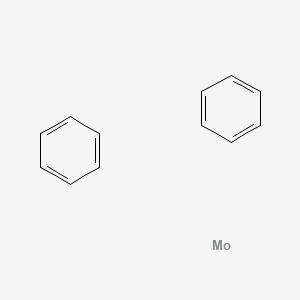

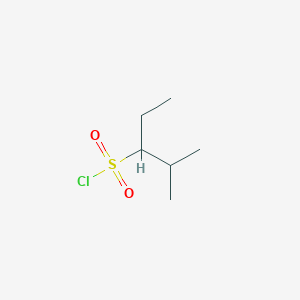

6-Fluoro-2-methyl-8-nitroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2-metil-8-nitroquinolina es un derivado fluorado de la quinolina, un compuesto orgánico aromático heterocíclico. La incorporación de grupos flúor y nitro en la estructura de la quinolina mejora sus propiedades químicas y biológicas, convirtiéndola en un compuesto de interés en varios campos científicos .

Métodos De Preparación

La síntesis de 6-Fluoro-2-metil-8-nitroquinolina implica varios pasos, comenzando típicamente con el esqueleto de la quinolina. Las rutas sintéticas comunes incluyen:

Reacciones de Ciclización y Ciclo adición: Estas reacciones se utilizan para formar el sistema de anillo de quinolina.

Desplazamiento de Átomos de Halógeno: Los átomos de flúor se pueden introducir mediante reacciones de sustitución nucleófila.

Fluoración Directa: Este método implica la introducción directa de átomos de flúor en la estructura de la quinolina.

Los métodos de producción industrial a menudo utilizan reacciones catalizadas por metales de transición, reacciones mediadas por líquidos iónicos libres de metales y protocolos de química verde para mejorar el rendimiento y reducir el impacto ambiental .

Análisis De Reacciones Químicas

6-Fluoro-2-metil-8-nitroquinolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: El grupo nitro se puede reducir a un grupo amino bajo condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones incluyen derivados amino, compuestos hidroxilados y diversas quinolinas sustituidas .

Aplicaciones Científicas De Investigación

6-Fluoro-2-metil-8-nitroquinolina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: La actividad biológica del compuesto lo convierte en un candidato para estudiar la inhibición enzimática y otros procesos bioquímicos.

Industria: El compuesto se utiliza en la producción de cristales líquidos y tintes, así como en aplicaciones agrícolas.

Mecanismo De Acción

El mecanismo de acción de 6-Fluoro-2-metil-8-nitroquinolina involucra su interacción con objetivos moleculares específicos. El átomo de flúor mejora la capacidad del compuesto para penetrar las membranas celulares, mientras que el grupo nitro puede participar en reacciones redox. Estas interacciones pueden inhibir la actividad enzimática, interrumpir los procesos celulares y conducir a los efectos biológicos del compuesto .

Comparación Con Compuestos Similares

6-Fluoro-2-metil-8-nitroquinolina se puede comparar con otras quinolinas fluoradas, tales como:

6-Fluoro-4-hidroxi-2-metilquinolina: Este compuesto tiene una sustitución de flúor similar, pero difiere en la presencia de un grupo hidroxilo.

8-Fluoro-2-metilquinolina: Carece del grupo nitro, lo que da como resultado diferentes propiedades químicas y biológicas.

6,8-Difluoroquinolina: Contiene dos átomos de flúor, lo que puede mejorar aún más su actividad biológica.

La combinación única de grupos flúor y nitro en 6-Fluoro-2-metil-8-nitroquinolina le proporciona una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones .

Propiedades

IUPAC Name |

6-fluoro-2-methyl-8-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWBAPPBWKJLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491433 |

Source

|

| Record name | 6-Fluoro-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-61-3 |

Source

|

| Record name | 6-Fluoro-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)

![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)

![Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-](/img/structure/B12093874.png)

![2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid](/img/structure/B12093879.png)

![17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B12093895.png)